A Comprehensive Technical Guide to the Physicochemical Properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
A Comprehensive Technical Guide to the Physicochemical Properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the physicochemical properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide (CAS: 174291-97-5). This chiral sulfonamide is a critical building block in asymmetric synthesis and a molecule of increasing interest in medicinal chemistry. This document consolidates known data and provides expert-driven, field-proven methodologies for its synthesis, characterization, and the determination of its core physicochemical attributes. The guide is structured to deliver not only factual data but also the scientific rationale behind experimental design, making it an essential resource for researchers, chemists, and drug development professionals working with this compound and its analogs.
Chemical Identity and Structural Framework
N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide is a chiral derivative of benzenesulfonamide, distinguished by a stereochemically defined (1S,2S)-aminocyclohexyl group attached to the sulfonamide nitrogen.[1] This structural arrangement, featuring a rigid chiral backbone and two distinct nitrogen centers—a basic primary amine and a weakly acidic sulfonamide—is fundamental to its utility in stereoselective catalysis and its potential as a pharmacophore.
Table 1: Compound Identification
| Identifier | Data | Source |
|---|---|---|
| IUPAC Name | N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | [1] |
| Synonyms | (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine | [1] |
| CAS Number | 174291-97-5 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂S | [1] |
| Molecular Weight | 268.38 g/mol | [1] |
| InChI Key | VVOFSHARRCJLLA-STQMWFEESA-N | [1] |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N | [1] |
Synthesis and Structural Verification
Synthetic Rationale and Strategy
The synthesis of this compound is a targeted mono-N-sulfonylation of a symmetric diamine. The primary challenge is achieving selectivity for mono-substitution while preventing the formation of the di-tosylated byproduct. This is accomplished by controlling the stoichiometry of the reactants and maintaining low reaction temperatures to moderate the reactivity of the nucleophilic amines.
The chosen pathway involves the reaction of commercially available (1S,2S)-(+)-1,2-Diaminocyclohexane with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a non-nucleophilic base.[1] Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive tosyl chloride.
Detailed Experimental Protocol: Mono-N-Tosylation
-
Preparation: A 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with (1S,2S)-(+)-1,2-Diaminocyclohexane (1.0 eq.). Anhydrous dichloromethane (DCM) is added to dissolve the diamine.
-
Cooling: The reaction vessel is cooled to 0 °C using an ice-water bath.
-
Base Addition: Triethylamine (1.1 eq.) is added to the solution as an acid scavenger.
-
Sulfonylation: A solution of 4-methylbenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM is added dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
Reaction: The mixture is stirred at 0-5 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Workup: The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure compound.[1]
-
Validation: Product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[1] A known GC-MS spectrum is available for comparison.[2]
Chiral Integrity Verification
Given the compound's application in asymmetric synthesis, verifying its enantiomeric purity is paramount. This is a self-validating step to ensure the stereochemistry was retained during synthesis.
-
Methodology : Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for analyzing enantiomeric excess (ee).[3][4] Polysaccharide-based chiral stationary phases are often effective for separating sulfonamide enantiomers.[3][4]
-
Procedure : A validated chiral method is used to analyze the final product. The peak area of the desired (1S,2S) enantiomer is compared to that of any detected (1R,2R) enantiomer.
-
Acceptance Criterion : For use in high-stakes applications like catalysis or as a drug development intermediate, an enantiomeric excess of >98% is typically required.
Core Physicochemical Properties
Direct experimental data for this specific molecule is not broadly published. Therefore, this section outlines the authoritative, standardized protocols for determining these properties, supplemented with expert analysis and data from structurally related compounds to provide reliable estimates and context.
Acidity and Basicity (pKa)
The molecule possesses two ionizable centers that dictate its charge state in aqueous media: the basic primary amine (-NH₂) and the weakly acidic sulfonamide proton (-SO₂NH-).
-
Expert Analysis : The primary amine on the cyclohexyl ring is expected to have a pKa (of its conjugate acid, -NH₃⁺) in the range of 9.0-10.5, typical for a primary alkylamine. The sulfonamide proton's acidity is influenced by the electron-withdrawing tosyl group; for the parent p-toluenesulfonamide, the pKa is approximately 10.17.[5] The alkyl substitution on the sulfonamide nitrogen in the target molecule will slightly alter this value.
Table 2: Predicted pKa Values and Dominant Species at Physiological pH
| Functional Group | Type | Predicted pKa | Dominant Species at pH 7.4 |
|---|---|---|---|
| Primary Amine (-NH₂) | Basic | 9.5 ± 0.5 | Protonated (-NH₃⁺) |
| Sulfonamide (-SO₂NH-) | Acidic | 10.5 ± 0.5 | Neutral (-SO₂NH-) |
Protocol for pKa Determination (Potentiometric Titration)
This is a gold-standard, self-validating method for determining acid/base dissociation constants.
-
Sample Preparation : Accurately weigh ~5-10 mg of the compound and dissolve in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water).
-
Titration : Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic amine. Separately, titrate another sample with 0.1 M NaOH to determine the pKa of the acidic sulfonamide.
-
Data Acquisition : Record the pH of the solution after each incremental addition of titrant using a calibrated pH meter.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.
Lipophilicity (LogP & LogD)
Lipophilicity is a critical parameter for predicting a compound's behavior in biological systems, including membrane permeability and protein binding.
-
LogP (Partition Coefficient) : Describes the partitioning of the neutral species between octanol and water.
-
LogD (Distribution Coefficient) : Describes the partitioning of all species (neutral and ionized) at a specific pH.
-
Expert Analysis : The parent p-toluenesulfonamide has a LogP of 0.82.[5] The addition of the aminocyclohexyl group, which contains both nonpolar (cyclohexyl ring) and polar (amine) features, will significantly impact this value. At pH 7.4, the primary amine will be protonated, creating a positive charge and drastically lowering the LogD relative to the LogP, thereby increasing aqueous solubility.
Protocol for LogP Determination (Shake-Flask Method)
-
Preparation : Prepare a stock solution of the compound in n-octanol. Create a series of flasks containing pre-saturated n-octanol and pre-saturated water (or buffer for LogD).
-
Partitioning : Add a known amount of the stock solution to each flask. Seal and shake vigorously at a constant temperature (e.g., 25 °C) for several hours to reach equilibrium.
-
Separation : Centrifuge the flasks to ensure complete separation of the aqueous and octanol phases.
-
Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_water) and octanol (C_octanol) layers using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation : Calculate LogP using the formula: LogP = log₁₀(C_octanol / C_water).
Aqueous Solubility
Solubility is a fundamental property affecting formulation, administration, and bioavailability.
-
Expert Analysis : The compound's solubility is expected to be highly pH-dependent. In acidic conditions (pH < 8), the protonation of the primary amine will form a salt, significantly increasing aqueous solubility. In neutral or basic conditions, the free base form will predominate, which is expected to have low aqueous solubility, similar to many organic molecules of this size. The parent p-toluenesulfonamide has a water solubility of 3.16 g/L.[5]
Protocol for Thermodynamic Solubility Determination
-
Equilibration : Add an excess amount of the solid compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Shaking : Agitate the vials at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.
-
Filtration/Centrifugation : Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification : Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method against a standard curve.
-
Reporting : Report the solubility in mg/mL or µM at each pH.
Summary and Implications for Drug Development
The physicochemical properties of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide define its utility and behavior in both synthetic and biological contexts.
Table 3: Summary of Physicochemical Properties
| Property | Expected Value / State | Methodological Note | Implication for Research & Development |
|---|---|---|---|
| Physical State | Solid | Visual Inspection | Ease of handling, weighing, and storage. |
| pKa (basic) | 9.0 - 10.5 | Potentiometric Titration | Forms salts in acidic media, enabling aqueous formulations. Positively charged at physiological pH. |
| pKa (acidic) | 10.0 - 11.0 | Potentiometric Titration | Relevant for behavior in highly basic conditions; largely neutral at physiological pH. |
| LogP | 1.5 - 2.5 (Predicted) | Shake-Flask or HPLC | Moderate lipophilicity of the neutral form suggests potential for membrane permeability. |
| LogD at pH 7.4 | 0.0 - 1.0 (Predicted) | Shake-Flask or HPLC | The positive charge reduces effective lipophilicity, balancing permeability with aqueous solubility. |
| Aqueous Solubility | pH-dependent; high at low pH, low at neutral pH | Thermodynamic Shake-Flask | Solubility can be tuned by pH adjustment. Potential for "brick dust" issues with the free base. |
| Chiral Purity | >98% ee | Chiral HPLC/SFC | Essential for stereoselective applications and for developing single-enantiomer drugs. |
The defined stereochemistry, coupled with a moderately lipophilic backbone and tunable aqueous solubility via pH modulation, makes this compound an attractive scaffold. For drug development professionals, its structural similarity to known carbonic anhydrase inhibitors suggests it could be a valuable starting point for inhibitor design.[1][3] The primary amine offers a convenient handle for further chemical modification to explore structure-activity relationships (SAR), while the overall physicochemical profile is amenable to the development of orally bioavailable drug candidates.
References
-
Title: Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance Source: PubMed URL: [Link]
-
Title: Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF Source: ResearchGate URL: [Link]
-
Title: N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-benzenesulfonamide - SpectraBase Source: SpectraBase URL: [Link]
-
Title: P-Toluenesulfonamide | C7H9NO2S | CID 6269 Source: PubChem URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
